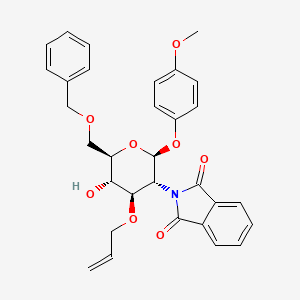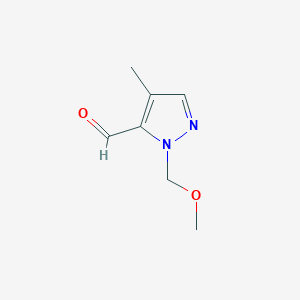
(6-Methylpyridazin-3-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Methylpyridazin-3-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C6H11Cl2N3 and its molecular weight is 196.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Polymer Synthesis and Catalysis
(6-Methylpyridazin-3-yl)methanamine dihydrochloride has been utilized in the synthesis and characterization of zinc(II) complexes which are pre-catalysts for the polymerization of lactides. These complexes have shown efficiency in initiating the ring-opening polymerization of rac-lactide, leading to heterotactic polylactide with significant stereoselectivity (Kwon, Nayab, & Jeong, 2015).
2. Catalysis in Hydroxylation of Alkanes
This compound is involved in forming diiron(III) complexes which act as functional models for methane monooxygenases. These complexes have been studied as catalysts for selective hydroxylation of alkanes, exhibiting considerable efficiency and selectivity (Sankaralingam & Palaniandavar, 2014).
3. Synthesis of Novel Compounds
The compound is also integral in the synthesis of novel chemical structures, such as azetidine derivatives. These have been synthesized and evaluated for various biological activities, demonstrating potential in antibacterial and antifungal applications (Rao, Prasad, & Rao, 2013).
4. Development of Electromagnetic Sensors
In another application, it has been used in the development of a new ytterbium(III) PVC membrane electrode, showcasing its versatility in creating sensitive and selective ion-detection systems (Zamani, Rajabzadeh, & Ganjali, 2007).
5. Synthesis of Anticonvulsant Agents
Moreover, it has been utilized in the synthesis of heterocyclic Schiff bases, which have been screened for anticonvulsant activity. This highlights its potential in contributing to the development of new therapeutic agents (Pandey & Srivastava, 2011).
Properties
IUPAC Name |
(6-methylpyridazin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5-2-3-6(4-7)9-8-5;;/h2-3H,4,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHBGVAVHZOVNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1434093.png)
![3-Methyl-4-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1434094.png)



![Methyl 4-[(3-chlorophenyl)(methylsulfonyl)amino]butanoate](/img/structure/B1434100.png)
![N-Benzyl-N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1434102.png)





![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine hydrochloride](/img/structure/B1434111.png)

